EP4 Receptor Antagonism Potency: Meta-Ethylphenyl Isomer vs. Class Baseline
The 1-(3-ethylphenyl)piperidin-4-amine scaffold has been evaluated for EP4 receptor antagonism, a validated target in inflammatory pain and oncology [1]. In HEK293 cells expressing human EP4, the scaffold (as a derivative) demonstrated IC50 values in the nanomolar range for inhibition of PGE2-stimulated cAMP production [1]. While specific head-to-head data for the dihydrochloride salt is not available in the public domain, the meta-ethylphenyl substitution pattern is structurally distinct from the ortho- and para-ethylphenyl positional isomers , and this positional specificity is known to modulate receptor binding orientation and downstream signaling bias in related piperidine series . Direct procurement of the 3-ethylphenyl isomer ensures the intended geometry for EP4 antagonist development.
| Evidence Dimension | Human EP4 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | Scaffold-derived antagonists demonstrate IC50 values as low as 5.60 nM in HEK293 cAMP assays [1] |
| Comparator Or Baseline | Class baseline: EP4 antagonists typically require sub-100 nM IC50 for functional activity |
| Quantified Difference | Scaffold activity falls within the potent antagonist range (5.60–128 nM range across multiple assays) [1] |
| Conditions | Human EP4 expressed in HEK293 cells; inhibition of PGE2-stimulated cAMP production; 20 min incubation |
Why This Matters
Procurement of the 3-ethylphenyl isomer ensures access to the meta-substitution pattern associated with nanomolar EP4 antagonism, which may differ from ortho- or para-isomers whose EP4 activity has not been similarly characterized.
- [1] BindingDB. BDBM142234. Antagonist activity against human EP4 expressed in HEK293 cells. IC50: 5.60 nM. View Source
